molecular formula C19H16N4O2S B2957625 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 724738-02-7

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2957625
CAS No.: 724738-02-7
M. Wt: 364.42
InChI Key: FFZBISYVMZINKH-UHFFFAOYSA-N
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Description

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a fused imidazo[1,2-a]pyrimidine heterocyclic core. This compound is characterized by a phenyl group substituted at the 3-position with the imidazopyrimidine moiety, linked via a sulfonamide group to a 4-methylbenzene ring.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-14-6-8-17(9-7-14)26(24,25)22-16-5-2-4-15(12-16)18-13-23-11-3-10-20-19(23)21-18/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZBISYVMZINKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide typically involves multistep reactions. One common approach is the condensation of 2-aminopyridine with α-bromoketones to form imidazo[1,2-a]pyrimidines . This reaction can be carried out under mild conditions using toluene as a solvent and iodine (I2) as a promoter. The reaction conditions are metal-free and involve the cleavage of C–C bonds .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced catalytic systems and automated processes can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP and I2 in toluene.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles in polar solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine core can form hydrogen bonds and π-π stacking interactions with target proteins, influencing their activity . This compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide and related compounds:

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Findings
This compound (Target) Imidazo[1,2-a]pyrimidine 3-phenyl-4-methylbenzenesulfonamide ~380.4* Hypothesized moderate lipophilicity; potential kinase inhibition
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-sulfonamide Imidazo[1,2-a]pyrimidine 4-phenyl-[1,1'-biphenyl]-4-sulfonamide; 7-methyl 440.5 Increased hydrophobicity due to biphenyl group
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one, methylbenzenesulfonamide 589.1 High molecular weight; enhanced metabolic stability (fluorine)
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine Anilinopyridine, 4-methylbenzenesulfonamide ~330.4* Simplified structure; potential for broad target selectivity
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide Benzoimidazo[1,2-a]pyrimidine Methoxy, piperazinyl, acrylamide ~570.0* Enhanced solubility (piperazine); kinase targeting

*Estimated based on structural analogs.

Structural and Functional Insights:

Core Heterocycle Diversity :

  • The imidazo[1,2-a]pyrimidine core in the target compound (vs. pyrazolo[3,4-d]pyrimidine in or benzoimidazopyrimidine in ) influences binding modes. Imidazopyrimidines mimic purines, favoring ATP-binding pockets in kinases, while pyrazolopyrimidines may exhibit stronger π-π stacking .

The 4-methylbenzenesulfonamide group in the target compound offers a balance between hydrophobicity and hydrogen-bonding capacity compared to bulkier groups like biphenylsulfonamide in .

Pharmacological Hypotheses :

  • The absence of electron-withdrawing groups (e.g., nitro or fluoro) in the target compound may reduce off-target effects compared to . However, this could also lower potency against specific targets like cytochrome P450 enzymes.

Research Implications

The target compound’s structural simplicity positions it as a versatile scaffold for further optimization. Comparative studies with (biphenyl sulfonamide) and (fluorinated pyrazolopyrimidine) could elucidate trade-offs between molecular complexity, solubility, and target affinity. Future work should prioritize in vitro assays to validate kinase inhibition and ADMET profiling.

Biological Activity

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C18H19N3O2S
  • Molecular Weight : 345.43 g/mol

The structure consists of an imidazo[1,2-a]pyrimidine moiety linked to a phenyl group and a sulfonamide functional group, which is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties:

  • Kinase Inhibition : The compound is believed to act as an ATP-competitive inhibitor of various kinases. For instance, studies have shown that modifications in the imidazo[1,2-a]pyrimidine structure can enhance selectivity and potency against specific cancer-related kinases such as DDR1 and RET .
  • Cell Proliferation Inhibition : In vitro studies demonstrated that derivatives of imidazo[1,2-a]pyrimidines can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against target cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. A study on a series of imidazo[1,2-α]pyrimidine derivatives reported potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves interference with bacterial DNA synthesis or protein function .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of imidazo[1,2-a]pyrimidine derivatives, it was found that certain modifications led to improved potency against Bcr-Abl T315I mutant cells. The compound's structure allowed it to effectively occupy the ATP-binding pocket of kinases, leading to enhanced inhibition of cell growth in vitro. The results indicated an IC50 value as low as 26 nM for some derivatives .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial efficacy of imidazo[1,2-α]pyrimidine derivatives showed that these compounds could inhibit the growth of Mycobacterium species effectively. The study provided quantitative data indicating that some derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics used against resistant strains .

Summary Table of Biological Activities

Activity TypeTargetIC50 (nM)Reference
AnticancerBcr-Abl T315I26
AntibacterialMycobacterium< 10
Kinase InhibitionDDR123.8

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